molecular formula C10H11IO2 B14811767 2-Cyclopropoxy-4-iodo-1-methoxybenzene

2-Cyclopropoxy-4-iodo-1-methoxybenzene

Cat. No.: B14811767
M. Wt: 290.10 g/mol
InChI Key: MKVWFZFWLHKOCZ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-cyclopropoxy-1-methoxybenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-iodo-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the cyclopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products include 2-cyclopropoxy-4-azido-1-methoxybenzene or 2-cyclopropoxy-4-cyano-1-methoxybenzene.

    Oxidation: Products include 2-cyclopropoxy-4-iodo-1-formylbenzene or 2-cyclopropoxy-4-iodo-1-carboxybenzene.

    Reduction: Products include 2-cyclopropoxy-1-methoxybenzene or 2-cyclopropoxy-4-iodo-1-methoxycyclohexane.

Scientific Research Applications

2-Cyclopropoxy-4-iodo-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom and the methoxy group on the benzene ring make it a versatile compound for various chemical transformations. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-iodo-1-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic distribution in aromatic substitution reactions.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-cyclopropyloxy-4-iodo-1-methoxybenzene

InChI

InChI=1S/C10H11IO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

MKVWFZFWLHKOCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)OC2CC2

Origin of Product

United States

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